molecular formula C8H4ClF3O B6343380 2,3,5-Trifluoro-4-methylbenzoyl chloride CAS No. 1003709-50-9

2,3,5-Trifluoro-4-methylbenzoyl chloride

Cat. No.: B6343380
CAS No.: 1003709-50-9
M. Wt: 208.56 g/mol
InChI Key: ULCKFJHKYFDQMT-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-methylbenzoyl chloride typically involves the chlorination of 2,3,5-trifluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

[ \text{C8H5F3O2} + \text{SOCl2} \rightarrow \text{C8H4ClF3O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5-trifluoro-4-methylbenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Scientific Research Applications

2,3,5-Trifluoro-4-methylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The presence of electron-withdrawing fluorine atoms enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the carbonyl carbon. This makes it a valuable reagent in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoyl chloride
  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride
  • 2,3,4,5-Tetrafluorobenzoyl chloride

Uniqueness

2,3,5-Trifluoro-4-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other trifluoromethyl-substituted benzoyl chlorides. The presence of the methyl group at the 4-position also influences its steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,3,5-trifluoro-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c1-3-5(10)2-4(8(9)13)7(12)6(3)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCKFJHKYFDQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662817
Record name 2,3,5-Trifluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-50-9
Record name Benzoyl chloride, 2,3,5-trifluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003709-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trifluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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